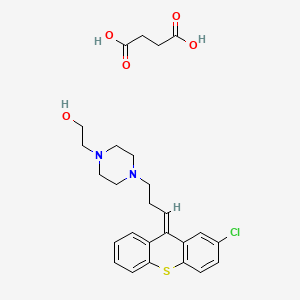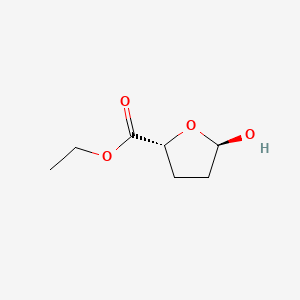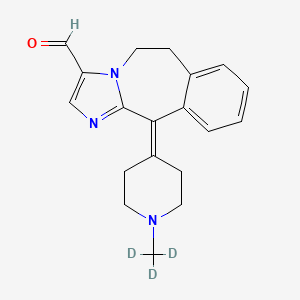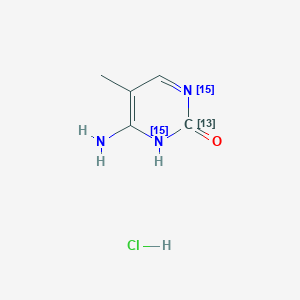
Zuclopentixol Succinate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zuclopenthixol Succinate Salt: is a compound belonging to the thioxanthene class of typical antipsychotic drugs. It is primarily used in the treatment of schizophrenia and other mental disorders. The compound is a mixture of cis-clopenthixol and trans-clopenthixol, with the trans isomer being less anti-dopaminergic .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Zuclopenthixol Succinate Salt is used as a reference standard for analytical purposes. It is also studied for its reactivity and interaction with other chemical compounds .
Biology: : In biological research, this compound is used to study its effects on neurotransmitter systems, particularly dopamine receptors. It helps in understanding the biochemical pathways involved in mental disorders .
Medicine: : Medically, Zuclopenthixol Succinate Salt is used in the treatment of schizophrenia and other psychotic disorders. It helps in managing symptoms such as hallucinations, delusions, and agitation .
Industry: : In the pharmaceutical industry, this compound is used in the formulation of antipsychotic medications. It is also involved in the development of new therapeutic agents targeting mental health disorders .
Mécanisme D'action
Target of Action
Zuclopenthixol Succinate Salt, also known as trans-Clopenthixol Succinate Salt, is an antipsychotic agent . The primary targets of Zuclopenthixol are D1 and D2 dopamine receptors , 5-hydroxytryptamine receptor 2A , and alpha-1A adrenergic receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor control.
Biochemical Pathways
The antagonism of D1 and D2 dopamine receptors by Zuclopenthixol leads to changes in several biochemical pathways. These changes can affect the release of other neurotransmitters, alter neuronal firing rates, and impact various downstream effects related to mood and behavior .
Pharmacokinetics
Zuclopenthixol has an oral bioavailability of 49% . It is extensively bound to plasma proteins (98%) and is metabolized in the liver, primarily by Cytochrome P450 2D6 . The elimination half-life of oral Zuclopenthixol is approximately 20 hours, while for intramuscular injection, it is around 19 days . The compound is primarily excreted in the feces .
Result of Action
The antagonism of dopamine, adrenergic, and serotonin receptors by Zuclopenthixol results in a reduction of psychotic symptoms, such as hallucinations and delusions . In addition to its antipsychotic effects, Zuclopenthixol has been found to inhibit the proliferation of various melanoma cell lines by causing cell cycle arrest in the G0/G1 phase and inducing mitochondrial-mediated intrinsic apoptosis .
Action Environment
The action, efficacy, and stability of Zuclopenthixol can be influenced by various environmental factors. For instance, the metabolism of Zuclopenthixol can be increased when combined with certain medications, such as Hydrocortisone succinate . Furthermore, individual differences in the expression and function of the Cytochrome P450 2D6 enzyme, which can be influenced by genetic factors, can affect the metabolism and, consequently, the effectiveness of Zuclopenthixol .
Analyse Biochimique
Biochemical Properties
Zuclopenthixol Succinate Salt exhibits significant biochemical properties that contribute to its role in biochemical reactions. It primarily interacts with dopamine receptors, specifically D1 and D2 receptors, acting as an antagonist . Additionally, it has a high affinity for alpha1-adrenergic and 5-HT2 receptors . These interactions inhibit the action of dopamine, which is essential in managing psychotic symptoms. The compound also exhibits weaker histamine H1 receptor blocking activity and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors .
Cellular Effects
Zuclopenthixol Succinate Salt influences various cellular processes and cell types. It affects cell signaling pathways by blocking dopamine receptors, which leads to a decrease in dopamine-mediated signaling . This blockade can alter gene expression and cellular metabolism, contributing to its antipsychotic effects. The compound’s interaction with alpha1-adrenergic and 5-HT2 receptors also impacts cell function, potentially influencing mood and behavior .
Molecular Mechanism
The molecular mechanism of Zuclopenthixol Succinate Salt involves its antagonistic action on D1 and D2 dopamine receptors . By binding to these receptors, it prevents dopamine from exerting its effects, thereby reducing psychotic symptoms. The compound’s high affinity for alpha1-adrenergic and 5-HT2 receptors further enhances its therapeutic profile . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its overall efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zuclopenthixol Succinate Salt can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that Zuclopenthixol Succinate Salt maintains its efficacy over extended periods, although its impact may diminish with prolonged use . The compound’s stability in various solvents and conditions also affects its temporal effects .
Dosage Effects in Animal Models
The effects of Zuclopenthixol Succinate Salt vary with different dosages in animal models. At therapeutic doses, the compound effectively manages psychotic symptoms without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including sedation and motor impairment . These dosage-dependent effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Zuclopenthixol Succinate Salt is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 . This metabolic pathway involves the oxidation of the compound, leading to its breakdown and elimination from the body . The interaction with these enzymes can influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of Zuclopenthixol Succinate Salt within cells and tissues involve various transporters and binding proteins . The compound’s high protein binding affinity (98%) affects its distribution and localization within the body . This binding can influence its therapeutic effects and potential side effects .
Subcellular Localization
Zuclopenthixol Succinate Salt’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound’s ability to bind to specific receptors and proteins directs it to particular cellular compartments, affecting its activity and function . Post-translational modifications and targeting signals also play a role in its subcellular localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Zuclopenthixol Succinate Salt involves the reaction of 2-chlorothioxanthene with piperazine and subsequent reaction with succinic acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: : Industrial production of Zuclopenthixol Succinate Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : Zuclopenthixol Succinate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine are common.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cis-Clopenthixol: Similar in structure but has stronger anti-dopaminergic effects.
Zuclopenthixol: Another thioxanthene derivative with similar therapeutic actions.
Flupenthixol: A related compound with similar uses in treating mental disorders.
Uniqueness: : Zuclopenthixol Succinate Salt is unique due to its specific isomeric form, which results in different pharmacological properties compared to its cis counterpart. Its balanced profile of receptor antagonism makes it a valuable compound in the treatment of schizophrenia and other mental disorders .
Propriétés
IUPAC Name |
butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEAHHOXAMWWOW-RZFZGDDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














